![molecular formula C18H26N4O B14418229 5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine CAS No. 80407-60-9](/img/structure/B14418229.png)
5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine is an organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a heptoxyphenyl group attached to the pyrimidine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine can be achieved through various synthetic routes. One common method involves the reaction of 4-heptoxybenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions typically include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Sodium ethoxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, thereby exerting its effects on cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-5-phenyl-6-ethylpyrimidine
- 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine
- 6-methyl-5-[3-methyl-3-(3,4,5-trimethoxyphenyl)but-1-yn-1-yl]pyrimidine
Uniqueness
5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine is unique due to the presence of the heptoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other pyrimidine derivatives and may contribute to its specific interactions with molecular targets.
Properties
CAS No. |
80407-60-9 |
---|---|
Molecular Formula |
C18H26N4O |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
5-[(4-heptoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H26N4O/c1-2-3-4-5-6-11-23-16-9-7-14(8-10-16)12-15-13-21-18(20)22-17(15)19/h7-10,13H,2-6,11-12H2,1H3,(H4,19,20,21,22) |
InChI Key |
CIFOWUCVXDSKSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)CC2=CN=C(N=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.